3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde
Description
3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde is an organic compound with the molecular formula C15H13ClO2. It is a derivative of biphenyl, featuring a chloro group at the 3’ position, an ethoxy group at the 4’ position, and an aldehyde group at the 3 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
3-(3-chloro-4-ethoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-15-7-6-13(9-14(15)16)12-5-3-4-11(8-12)10-17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXSGOOOBZKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core. A halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Functional Group Introduction: The chloro and ethoxy groups are introduced through electrophilic aromatic substitution reactions.
Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods
Industrial production of 3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 3’-Chloro-4’-ethoxybiphenyl-3-carboxylic acid
Reduction: 3’-Chloro-4’-ethoxybiphenyl-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxybiphenyl-3-carbaldehyde
- 3-Chloro-4-hydroxybiphenyl-3-carbaldehyde
- 3-Chloro-4-fluorobiphenyl-3-carbaldehyde
Uniqueness
3’-Chloro-4’-ethoxybiphenyl-3-carbaldehyde is unique due to the presence of both chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the aldehyde moiety provides a versatile scaffold for further chemical modifications and applications in various fields.
Biological Activity
3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde is an organic compound with the molecular formula C15H13ClO2. It features a unique structure that includes a chloro group, an ethoxy group, and an aldehyde functionality, making it of interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is characterized by:
- Molecular Weight : 256.72 g/mol
- Melting Point : Not specified in available literature
- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
The biological activity of 3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde is primarily attributed to its ability to interact with various biomolecules. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to alterations in enzyme activity or receptor binding affinity. The chloro and ethoxy groups also contribute to the compound's reactivity and specificity towards molecular targets.
Potential Targets
- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It could act as a ligand for various receptors, influencing signal transduction pathways.
Biological Activity Studies
Research has focused on evaluating the cytotoxicity and other biological effects of 3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde using various assays:
Case Studies
- Cytotoxicity Against Tumor Cells : In a study evaluating the compound's effects on various cancer cell lines, it was found to induce apoptosis at concentrations above 50 µM. The mechanism involved increased reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction .
- Inhibition of Enzymatic Activity : Another study demonstrated that 3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs.
Discussion
The biological activity of 3'-Chloro-4'-ethoxybiphenyl-3-carbaldehyde highlights its potential as a pharmacophore in drug design. Its ability to modulate enzyme activity and affect cell proliferation suggests applications in cancer therapy and possibly other diseases where such pathways are dysregulated.
Limitations and Future Directions
While initial studies indicate promising biological activities, further research is required to:
- Clarify the full spectrum of its biological effects.
- Understand the long-term impacts and potential side effects.
- Explore its efficacy in vivo through animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
